molecular formula C10H11IO3 B12530430 methyl (2R)-2-(2-iodophenoxy)propanoate CAS No. 811867-28-4

methyl (2R)-2-(2-iodophenoxy)propanoate

Cat. No.: B12530430
CAS No.: 811867-28-4
M. Wt: 306.10 g/mol
InChI Key: IFKOGLIAIACSOL-SSDOTTSWSA-N
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Description

Methyl (2R)-2-(2-iodophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-iodophenoxy)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and (2R)-2-bromopropanoic acid.

    Esterification: The first step involves the esterification of (2R)-2-bromopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl (2R)-2-bromopropanoate.

    Nucleophilic Substitution: The next step is the nucleophilic substitution reaction between methyl (2R)-2-bromopropanoate and 2-iodophenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-iodophenoxy)propanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or sodium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents at low temperatures.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are used as oxidizing agents.

Major Products

    Substitution Reactions: Products include substituted phenoxypropanoates with various functional groups replacing the iodine atom.

    Reduction Reactions: The major product is the corresponding alcohol, methyl (2R)-2-(2-hydroxyphenoxy)propanoate.

    Oxidation Reactions: Products include quinones or other oxidized derivatives of the phenoxy group.

Scientific Research Applications

Methyl (2R)-2-(2-iodophenoxy)propanoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-iodophenoxy)propanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the compound and its derivatives. Detailed studies on the binding interactions and conformational changes are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(2-bromophenoxy)propanoate
  • Methyl (2R)-2-(2-chlorophenoxy)propanoate
  • Methyl (2R)-2-(2-fluorophenoxy)propanoate

Comparison

Methyl (2R)-2-(2-iodophenoxy)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the iodine derivative may exhibit different biological activities and binding affinities compared to its halogenated counterparts.

Properties

CAS No.

811867-28-4

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl (2R)-2-(2-iodophenoxy)propanoate

InChI

InChI=1S/C10H11IO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3/t7-/m1/s1

InChI Key

IFKOGLIAIACSOL-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=CC=C1I

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1I

Origin of Product

United States

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